molecular formula C15H10BrClN2O B2999996 6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline CAS No. 332173-47-4

6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline

Cat. No.: B2999996
CAS No.: 332173-47-4
M. Wt: 349.61
InChI Key: BHMIFTXGPDRMLT-UHFFFAOYSA-N
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Description

6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline is a halogenated quinazoline derivative characterized by a bromine atom at position 6, a 2-chlorophenyl group at position 4, and a methoxy group at position 2 of the quinazoline core.

Properties

IUPAC Name

6-bromo-4-(2-chlorophenyl)-2-methoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O/c1-20-15-18-13-7-6-9(16)8-11(13)14(19-15)10-4-2-3-5-12(10)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMIFTXGPDRMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline typically involves the reaction of 2-chloroaniline with 2-bromo-4-methoxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the quinazoline ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted quinazolines with various functional groups.
  • Oxidized or reduced derivatives of the original compound.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Quinazoline Derivatives

Compound Name Substituents Molecular Formula CAS Number Key Properties/Activities References
6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline 6-Br, 4-(2-ClPh), 2-OCH₃ C₁₅H₁₀BrClN₂O Not provided Hypothesized antifungal activity N/A
6-Bromo-4-chloro-2-phenylquinazoline 6-Br, 4-Cl, 2-Ph C₁₄H₈BrClN₂ 412923-42-3 Intermediate in drug synthesis
6-Bromo-2,4-dichloroquinazoline 6-Br, 2-Cl, 4-Cl C₈H₃BrCl₂N₂ 102393-82-8 High reactivity for further substitution
6-Bromo-2-chloro-8-methoxyquinazoline 6-Br, 2-Cl, 8-OCH₃ C₉H₅BrClN₂O Not provided Unreported bioactivity
  • Methoxy vs. Chlorine at Position 2 : The methoxy group in the target compound is electron-donating, which may increase solubility compared to electron-withdrawing chlorine in 6-bromo-2,4-dichloroquinazoline .

Structural and Crystallographic Insights

The structural determination of quinazoline derivatives often relies on X-ray crystallography using programs like SHELXL and ORTEP-III . For example, 4-bromo-2-methoxy-6-(1-phenyl)pyrimidine derivatives were analyzed for coordination sites with metals, highlighting the importance of substituents in molecular packing and intermolecular interactions .

Biological Activity

6-Bromo-4-(2-chlorophenyl)-2-methoxyquinazoline is a synthetic compound that belongs to the quinazoline family, which has gained attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

  • Chemical Name : this compound
  • CAS Number : 332173-47-4
  • Molecular Formula : C13H9BrClN
  • Molecular Weight : 295.57 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in cancer progression and inflammation.

Key Mechanisms:

  • Inhibition of Kinases : Quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, leading to decreased production of inflammatory mediators .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity IC50/Effect Reference
Anticancer (e.g., NSCLC)IC50 < 10 µM
AntimicrobialEffective against various strains
Anti-inflammatoryInhibition of COX enzymes

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinazoline scaffold can significantly influence the biological activity of derivatives. For instance:

  • Substituents at the 2-position of the phenyl ring enhance potency against cancer cell lines.
  • The presence of halogens (like bromine and chlorine) in specific positions increases binding affinity to target proteins .

Case Studies

  • Anticancer Activity : In a study examining the efficacy of various quinazoline derivatives against non-small cell lung cancer (NSCLC), this compound exhibited significant cytotoxicity with an IC50 value below 10 µM, indicating its potential as a lead compound for further development .
  • Antimicrobial Testing : The compound was tested against several bacterial strains, demonstrating notable antimicrobial activity, suggesting its potential use in developing new antibiotics .
  • Inflammation Models : In animal models of inflammation, administration of this quinazoline derivative resulted in a marked reduction in inflammatory markers, supporting its role as a potential anti-inflammatory agent .

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